

TNO155: A Deep Dive into its Role in Immune Checkpoint Modulation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TNO155**, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It delves into the core of **TNO155**'s mechanism of action, its involvement in immune checkpoint modulation, and its potential as a combination therapy in oncology. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes complex biological pathways to offer a thorough resource for the scientific community.

Core Mechanism of Action: SHP2 Inhibition

TNO155 is an orally active, allosteric inhibitor of wild-type SHP2, encoded by the PTPN11 gene.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival by transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK signaling cascade.[2][3][4] In its basal state, SHP2 is autoinhibited. Upon activation by binding to phosphorylated RTKs, it undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of downstream targets and subsequent activation of the RAS-MAPK pathway.

TNO155 binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents the conformational changes required for its activation, thereby inhibiting its phosphatase activity. By blocking SHP2, **TNO155** effectively dampens the signaling cascade that drives the proliferation of cancer cells dependent on RTK signaling.



TNO155's Impact on Immune Checkpoint Modulation

Beyond its direct effects on tumor cell proliferation, **TNO155** plays a significant role in modulating the tumor microenvironment and anti-tumor immunity. This is primarily achieved through its influence on immune checkpoint pathways, particularly the PD-1/PD-L1 axis.

SHP2 is a key downstream signaling molecule of the PD-1 receptor.[1] When PD-L1 on a tumor cell binds to PD-1 on a T cell, SHP2 is recruited to the cytoplasmic tail of PD-1. This leads to the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, ultimately suppressing T-cell activation and allowing the tumor to evade immune surveillance.

By inhibiting SHP2, **TNO155** can disrupt this immunosuppressive signal, thereby restoring T-cell function and enhancing the anti-tumor immune response. Preclinical studies have shown that **TNO155** can lead to a reduction of immunosuppressive myeloid cells in the tumor microenvironment.[5] Furthermore, **TNO155** has been shown to inhibit the maturation of immunosuppressive tumor-associated macrophages (TAMs).[3]

The immunomodulatory effects of **TNO155** provide a strong rationale for its use in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies. The goal of such a combination is to simultaneously release the brakes on the immune system and directly inhibit tumor cell growth, leading to a more potent and durable anti-cancer effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **TNO155**.

Table 1: Preclinical Activity of **TNO155**



| Assay Type | Cell Line/Model | IC50 Value | Reference |
|----------------------------------|-----------------|------------|-----------|
| SHP2 Inhibition (biochemical) | Wild-type SHP2 | 0.011 μΜ | [1] |
| pERK Inhibition | KYSE520 | 0.008 μΜ | [6] |
| Cell Proliferation | KYSE520 | 0.100 μΜ | [6] |
| Cell Proliferation | NCI-H3255 | < 1.5 μM | [7] |
| Cell Proliferation | HCC827 | < 1.5 μM | [7] |
| Cell Proliferation | PC9 | < 1.5 μM | [7] |

Table 2: Clinical Trial Results of TNO155 in Combination with Spartalizumab (anti-PD-1)

| Parameter | All Doses (n=57) | Recommended Dose (TNO155 60 mg QD + Spartalizumab 300 mg Q3W) (n=19) | Reference |
|----------------------------------|------------------|--|-----------|
| Disease Control Rate (DCR) | 26.3% | 31.6% | [5] |
| Partial Response (PR) Rate | 1.8% | 5.3% | [5] |
| Stable Disease (SD) Rate | 24.6% | 26.3% | [5] |
| Progressive Disease (PD) Rate | 50.9% | Not specified | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize **TNO155**.



Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to assess the inhibitory effect of **TNO155** on the RAS-MAPK pathway by measuring the phosphorylation status of ERK.

- Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere
 overnight. Treat the cells with varying concentrations of TNO155 or a vehicle control for a
 specified duration.
- Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Cell Proliferation Assay

This assay measures the effect of **TNO155** on the growth of cancer cell lines.



- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **TNO155** or a vehicle control.
- Incubation: Incubate the plates for a period of 3 to 6 days.
- Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

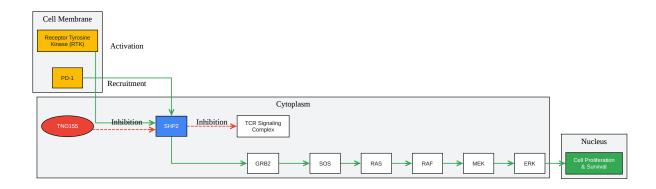
This protocol evaluates the anti-tumor efficacy of **TNO155** in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
- Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume. Then, randomize the mice into different treatment groups (e.g., vehicle control, TNO155 alone, combination therapy).
- Drug Administration: Administer TNO155 and any combination agents according to the specified dosing schedule and route (e.g., oral gavage).
- Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Science: Diagrams and Workflows

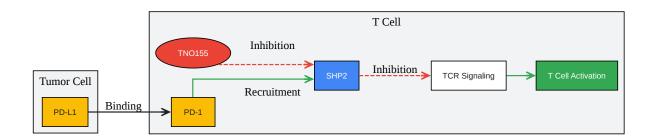
The following diagrams, generated using the DOT language, illustrate key concepts related to **TNO155**'s mechanism and experimental evaluation.





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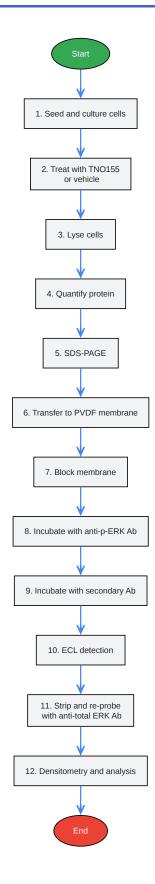
Caption: TNO155's dual mechanism of action.



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Caption: TNO155's role in the PD-1/PD-L1 pathway.





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Caption: A typical Western blot workflow for p-ERK.



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